Ethyl o-propylhomoserinate
Description
Properties
Molecular Formula |
C9H19NO3 |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
ethyl 2-amino-4-propoxybutanoate |
InChI |
InChI=1S/C9H19NO3/c1-3-6-12-7-5-8(10)9(11)13-4-2/h8H,3-7,10H2,1-2H3 |
InChI Key |
WBBZVHMHZIFZLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCC(C(=O)OCC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl o-propylhomoserinate can be synthesized through several methods. One common approach involves the esterification of homoserine with ethanol and propanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as sulfonated resins, can enhance the efficiency of the esterification process. Additionally, solvent-free conditions or the use of green solvents like ethyl acetate can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl o-propylhomoserinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield homoserine and the corresponding alcohols (ethanol and propanol).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy or propoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Homoserine, ethanol, and propanol.
Reduction: Ethyl o-propylhomoserinol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl o-propylhomoserinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential role in quorum sensing, a process by which bacteria communicate and coordinate their behavior.
Medicine: Investigated for its potential as a prodrug, where it can be converted into an active drug within the body.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl o-propylhomoserinate involves its interaction with specific molecular targets. In biological systems, it may act as a signaling molecule, influencing cellular processes through receptor binding and activation of signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Absence of Data on Ethyl o-propylhomoserinate
- focuses on the synthesis and characterization of erythromycin derivatives (e.g., 2',4"-O-bis(trimethylsilyl)erythromycin A 9-O-(1-isopropoxycyclohexyl) oxime) and their HPLC analysis . These compounds are macrolide antibiotics and unrelated to homoserine derivatives.
- –7 discuss organophosphorus compounds such as propylphosphonothiolates and their sodium salts (e.g., Sodium O-propyl propylphosphonothioate, CAS 22307-81-9). These are nerve agent precursors or pesticides, unrelated to homoserine esters .
- details the synthesis of N,N-dipropylpicolinamide, a pyridine derivative, which is structurally distinct from homoserine analogs .
Key Gaps in the Evidence
- No structural or functional data on this compound (e.g., molecular formula, synthesis, or applications).
- No comparative studies with similar compounds such as ethyl homoserinate, methyl homoserinate, or other alkyl homoserine esters.
- No physicochemical properties (e.g., melting point, solubility, stability) or spectroscopic data (e.g., NMR, HRMS) for this compound.
Hypothetical Framework for Comparison (If Data Existed)
For illustrative purposes, a comparison might involve the following parameters, though none are supported by the current evidence:
Limitations of the Provided Evidence
- The evidence primarily covers macrolides, organophosphorus compounds, and flavonoid glycosides, none of which are structurally or functionally analogous to homoserine esters.
- Safety data for ethyl rosmarinate () and organophosphorus compounds (–7) are irrelevant to this compound.
Recommendations for Future Research
To address this gap, the following steps are recommended:
Synthesize this compound and characterize it via NMR, HRMS, and X-ray crystallography.
Compare its reactivity with other homoserine esters (e.g., ethyl homoserinate) in enzymatic assays or microbial systems.
Publish findings in peer-reviewed journals (e.g., Heterocycles or ChemComm) to establish authoritative data.
Q & A
Q. What are the established synthetic protocols for Ethyl o-propylhomoserinate, and how can reaction conditions be optimized?
this compound synthesis typically involves multi-step organophosphorus chemistry, including esterification and thiolation reactions. Key steps include:
- Phosphorylation : Reacting homoserine derivatives with propylphosphonothioic acid under anhydrous conditions (e.g., using Schlenk-line techniques to exclude moisture) .
- Esterification : Employing ethyl chloroformate in the presence of a base like triethylamine to form the ethyl ester .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Optimization involves adjusting reaction time, temperature (e.g., 0–5°C for thiolation to prevent side reactions), and stoichiometric ratios of reactants. Monitor progress via TLC or in-situ NMR .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm ester and propyl group integration. ³¹P NMR is critical for verifying phosphorus-thiolate bonding (δ ~40–60 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to validate molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–220 nm) for purity assessment. Use acetonitrile/water mobile phases with 0.1% TFA to improve peak resolution .
Q. How does pH influence the stability of this compound in aqueous solutions?
The compound’s stability is pH-dependent due to its phosphonothiolate ester moiety:
- Acidic Conditions (pH < 4) : Rapid hydrolysis of the ester group, forming homoserine and propylphosphonothioic acid.
- Neutral to Basic Conditions (pH 7–9) : Slower degradation via nucleophilic attack on the phosphorus center.
Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 40°C. Analyze degradation products using LC-MS and quantify half-life via kinetic modeling .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected ³¹P NMR shifts) be resolved during structural elucidation?
Contradictory NMR shifts may arise from solvent effects, tautomerism, or impurities. Mitigation strategies:
- Solvent Screening : Test in deuterated DMSO, CDCl₃, or D₂O to assess solvent-induced shifts .
- Variable-Temperature NMR : Identify dynamic processes (e.g., rotamer interconversion) causing signal broadening .
- Spiking Experiments : Add authentic reference samples to confirm peak assignments .
If unresolved, employ X-ray crystallography for definitive structural confirmation .
Q. What experimental design principles minimize confounding variables in studies on this compound’s bioactivity?
Use the PICO framework (Population, Intervention, Comparison, Outcome) :
- Population : Define cell lines or enzyme systems (e.g., acetylcholinesterase for neuroactivity studies).
- Intervention : Dose ranges (e.g., 1–100 µM) and exposure times.
- Comparison : Include positive controls (e.g., known phosphonothiolate inhibitors) and vehicle controls.
- Outcome : Quantify IC₅₀ values via dose-response curves and validate with triplicate runs.
Apply block randomization to allocate treatments and control for batch effects in biological assays .
Q. How can computational modeling predict this compound’s reactivity with biological targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., binding free energy calculations).
- MD Simulations : GROMACS or AMBER for assessing stability of ligand-target complexes over 100-ns trajectories.
- QSAR Models : Correlate substituent effects (e.g., alkyl chain length) with bioactivity using descriptors like logP and polar surface area .
Validate predictions with in vitro assays and compare results to computational data .
Q. What statistical approaches are appropriate for analyzing dose-response data with non-linear trends?
- Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism or R’s
drcpackage. - Bootstrapping : Estimate confidence intervals for EC₅₀ values with 10,000 resamples.
- ANOVA with Post-hoc Tests : Compare multiple dose groups via Tukey’s HSD or Dunnett’s test .
Report adjusted p-values and effect sizes to address multiplicity and overfitting risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
